![molecular formula C24H18BrN3O2 B11688099 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688099.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde or ketone with a primary amine. The presence of the quinoline and carbohydrazide moieties in its structure adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its hydrazide moiety can interact with biological macromolecules, potentially disrupting their normal function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to the presence of both the quinoline and carbohydrazide moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to a class of hydrazone derivatives with a unique structure featuring a quinoline core, bromine, and methoxy substituents. Its IUPAC name is:
IUPAC Name: this compound
Molecular Formula: C20H17BrN4O2
Molecular Weight: 417.28 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 8 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.5 |
HeLa | 12.3 |
The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It may interact with cellular receptors that regulate apoptosis and cell growth.
- Oxidative Stress Induction: The compound could induce oxidative stress in microbial cells and cancer cells, leading to cell death.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of quinoline compounds, including the target compound, demonstrated enhanced activity against resistant strains of bacteria compared to traditional antibiotics . -
Anticancer Research:
Research conducted at a university laboratory showed that the compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent . -
Mechanistic Insights:
A detailed mechanistic study highlighted that the compound activates caspase pathways leading to apoptosis in cancer cells, providing insights into its anticancer mechanisms .
Properties
Molecular Formula |
C24H18BrN3O2 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H18BrN3O2/c1-30-23-12-11-18(25)13-17(23)15-26-28-24(29)20-14-22(16-7-3-2-4-8-16)27-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,28,29)/b26-15+ |
InChI Key |
XUBPHNQPBNCVIB-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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